molecular formula C23H22Cl3N3OS B2628392 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE CAS No. 899905-80-7

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2628392
CAS No.: 899905-80-7
M. Wt: 494.86
InChI Key: SKSFHAZMQWTEAT-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazaspiro[4.6]undeca-1,3-diene core, a sulfanyl (-S-) bridge, and an acetamide group substituted with a 3,4-dichlorophenyl moiety. The chlorine substituents on both aromatic rings contribute to lipophilicity, which may influence membrane permeability and binding interactions with hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl3N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-18(25)19(26)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFHAZMQWTEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the diazaspiro ring system through a cyclization reaction.
  • Introduction of the chlorophenyl groups via electrophilic aromatic substitution.
  • Sulfanylation to attach the sulfanyl group.
  • Acetylation to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazaspiro ring system can be reduced under specific conditions.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds related to this structure have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase and urease has been documented, making it a candidate for treating conditions like Alzheimer's disease and bacterial infections.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several derivatives of the compound. Results indicated that modifications to the chlorophenyl groups significantly impacted the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Compound NameStructural FeaturesBiological Activity
1-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamideSimilar spirocyclic structure with chlorine substitutionAntimicrobial
N-(2-hydroxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamideHydroxy group additionEnzyme inhibition
2-{[3-(5-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamideBromine substitutionAnticancer activity

Case Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, the compound demonstrated significant inhibitory effects on acetylcholinesterase with IC50 values comparable to established inhibitors. This suggests its potential use in treating neurodegenerative diseases.

Potential Applications

Given its biological activities, 2-{[3-(4-chlorophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Biochemical Research : In studies aimed at understanding enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The most relevant structural analogue is 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (). Below is a comparative analysis:

Property Target Compound Analogue () Implications
Diazaspiro Substituent 4-Chlorophenyl 3,4-Dichlorophenyl Increased steric bulk and electron-withdrawing effects in the analogue may alter binding affinity.
Acetamide Substituent 3,4-Dichlorophenyl 4-Methoxyphenyl Methoxy group introduces electron-donating effects, enhancing solubility but reducing lipophilicity.
Molecular Formula C₂₃H₂₀Cl₃N₃OS (Exact mass: 515.03 g/mol*) C₂₄H₂₂Cl₂N₃O₂S (Exact mass: 514.09 g/mol†) Similar molecular weights suggest comparable synthetic and purification challenges.
Key Functional Groups Sulfanyl bridge, dichlorinated aryl groups Sulfanyl bridge, dichlorinated spiro ring, methoxyaryl acetamide Methoxy group in the analogue may improve metabolic stability via reduced oxidative susceptibility.

*Calculated based on substituents; †From ChemSpider ID in .

Hypothetical Pharmacological Differences

  • Target Compound : The 3,4-dichlorophenyl acetamide group may enhance binding to targets requiring strong hydrophobic interactions (e.g., kinase inhibitors). However, excessive lipophilicity could reduce aqueous solubility.
  • Analogue : The 4-methoxyphenyl group balances solubility and permeability, making it more suitable for oral bioavailability. The 3,4-dichlorophenyl on the spiro ring might increase selectivity for enzymes with aromatic pockets.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiroundeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with a spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfenamide moiety , characterized by a sulfur atom bonded to a nitrogen atom, which plays a crucial role in its biological interactions. The presence of chlorinated phenyl groups enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular Formula C22H20Cl2N2OS
Molecular Weight 423.38 g/mol
IUPAC Name 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Research indicates that compounds similar to 2-{[3-(4-chlorophenyl)-1,4-diazaspiroundeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways. For instance, studies on related diazaspiro compounds have shown their ability to inhibit acetylcholinesterase (AChE) and urease with IC50 values ranging from 1 to 6 µM .
  • Antimicrobial Activity : Preliminary studies suggest that structurally analogous compounds exhibit antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Cell Signaling Modulation : The compound's interaction with cellular signaling pathways has been observed in studies where it modulates intracellular calcium levels and affects protein kinase signaling pathways .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on a similar compound demonstrated that it inhibited superoxide anion production in human neutrophils through a protein kinase A-dependent pathway . This suggests potential anti-inflammatory effects.
  • Another investigation highlighted the antibacterial efficacy of compounds with similar structural features, showing moderate to strong activity against specific bacterial strains .

Research Findings

Recent research has focused on the synthesis and evaluation of this class of compounds:

  • Synthesis Methods : Multi-step organic synthesis has been employed to create these spirocyclic compounds. Key steps include nucleophilic substitutions and cyclization reactions that yield the desired sulfenamide structures .
  • Biological Evaluations : Compounds have been subjected to various biological assays to assess their efficacy as enzyme inhibitors and antimicrobial agents. For example, compounds derived from diazaspiro frameworks have shown promising results in inhibiting bacterial growth and enzyme activity .

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